molecular formula C14H9FOS B6374116 5-[Benzo(b)thiophen-2-yl]-3-fluorophenol, 95% CAS No. 1261988-88-8

5-[Benzo(b)thiophen-2-yl]-3-fluorophenol, 95%

Cat. No.: B6374116
CAS No.: 1261988-88-8
M. Wt: 244.29 g/mol
InChI Key: GBLNEQUUQSQSCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[Benzo(b)thiophen-2-yl]-3-fluorophenol, 95% (5-BTF-3-FP, 95%) is an organic compound that is used in a variety of scientific research applications. This compound has a wide range of properties that make it suitable for a variety of research applications, including its high solubility in polar solvents, its low toxicity, and its low reactivity.

Scientific Research Applications

5-BTF-3-FP, 95% has a wide range of scientific research applications. It has been used in the synthesis of various organic compounds, such as amines, alcohols, and thiols. It has also been used in the synthesis of polymers, dyes, and pigments. In addition, this compound has been used in the synthesis of drugs, such as anti-cancer drugs and anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 5-BTF-3-FP, 95% is not well understood. However, it is believed that the compound acts as an electron donor, donating electrons to acceptor molecules. This helps to reduce the potential energy of the acceptor molecules, leading to a decrease in their reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BTF-3-FP, 95% are not well understood. However, it is believed that this compound may have anti-inflammatory and anti-cancer properties. In addition, it may have antioxidant properties, which could help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-BTF-3-FP, 95% in lab experiments is its low toxicity. This makes it a safe reagent to use in most lab experiments. In addition, this compound has a high solubility in polar solvents, making it easy to use in a variety of reactions. However, this compound is also relatively reactive, which can make it difficult to handle in some experiments.

Future Directions

There are a number of potential future directions for research involving 5-BTF-3-FP, 95%. One possible direction is to further investigate its biochemical and physiological effects. In addition, further research could be conducted to explore its potential applications in the synthesis of drugs and other organic compounds. Another possible direction is to investigate its potential uses in the development of new materials, such as polymers, dyes, and pigments. Finally, further research could be conducted to explore its potential uses as an electron donor in organic reactions.

Synthesis Methods

5-BTF-3-FP, 95% can be synthesized by a variety of methods. One method involves the reaction of benzo(b)thiophene-2-carboxylic acid with 3-fluorophenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 80-90°C for 8-10 hours. After the reaction is complete, the mixture is cooled to room temperature, filtered, and the product is purified by recrystallization.

Properties

IUPAC Name

3-(1-benzothiophen-2-yl)-5-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FOS/c15-11-5-10(6-12(16)8-11)14-7-9-3-1-2-4-13(9)17-14/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLNEQUUQSQSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=CC(=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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